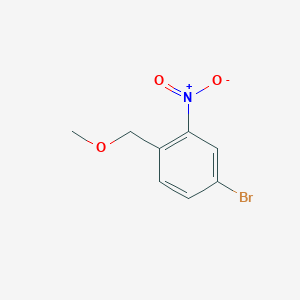

4-bromo-1-(methoxymethyl)-2-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

4-bromo-1-(methoxymethyl)-2-nitrobenzene |

InChI |

InChI=1S/C8H8BrNO3/c1-13-5-6-2-3-7(9)4-8(6)10(11)12/h2-4H,5H2,1H3 |

InChI Key |

NRZUZALUBHTYBA-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C=C(C=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Bromo 1 Methoxymethyl 2 Nitrobenzene

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a method for planning organic syntheses by deconstructing the target molecule into simpler, readily available starting materials. This process involves breaking bonds (disconnections) to identify potential precursors.

For 4-bromo-1-(methoxymethyl)-2-nitrobenzene, several retrosynthetic disconnections can be considered based on the three key functional groups attached to the benzene (B151609) core. The primary disconnections involve the carbon-nitrogen (C-NO2), carbon-bromine (C-Br), and the benzylic carbon-oxygen (C-OCH3) bonds.

Two plausible retrosynthetic pathways emerge:

Pathway A: This strategy focuses on introducing the substituents onto a simple, commercially available starting material like toluene. The analysis suggests that the methoxymethyl group can be formed from a methyl group in the final steps.

Disconnection 1 (C-O bond): The methoxymethyl ether linkage can be disconnected, suggesting a precursor like (4-bromo-2-nitrophenyl)methanol or its corresponding benzyl (B1604629) halide, which can be reacted with a methoxide (B1231860) source.

Disconnection 2 (C-Br bond): Disconnecting the bromo group points to 1-methyl-3-nitrobenzene (m-nitrotoluene) as a precursor, though regioselectivity could be an issue. A more logical precursor is 4-methyl-2-nitrotoluene.

Disconnection 3 (C-N bond): Disconnecting the nitro group leads to 4-bromotoluene.

This analysis identifies p-nitrotoluene or p-bromotoluene as potential starting materials.

Pathway B: This approach involves starting with a benzene ring already functionalized with the methoxymethyl group.

Disconnection 1 (C-Br bond): Removing the bromo group suggests 1-(methoxymethyl)-2-nitrobenzene (B3052061) as a direct precursor.

Disconnection 2 (C-N bond): Disconnecting the nitro group points to 4-bromo-1-(methoxymethyl)benzene as a precursor.

This pathway identifies (methoxymethyl)benzene as a viable starting material.

| Pathway | Final Disconnection | Key Precursor(s) | Starting Material |

| A | C-O (ether) | (4-bromo-2-nitrophenyl)methyl bromide | p-Nitrotoluene |

| B | C-Br (bromine) | 1-(methoxymethyl)-2-nitrobenzene | (Methoxymethyl)benzene |

The sequence in which functional groups are introduced is critical due to their directing effects in electrophilic aromatic substitution (EAS). Substituents can be classified as activating or deactivating and as ortho/para-directing or meta-directing. youtube.com

-CH₃ (Methyl): Activating, ortho/para-director.

-Br (Bromo): Deactivating, ortho/para-director. youtube.com

-NO₂ (Nitro): Strongly deactivating, meta-director. chemguide.co.uk

-CH₂OCH₃ (Methoxymethyl): Activating, ortho/para-director.

Strategic Consideration: A key principle is to avoid performing Friedel-Crafts reactions on strongly deactivated rings (e.g., nitrobenzene). msu.edu Furthermore, the directing effects must align to yield the desired 1,2,4-substitution pattern.

Starting with Toluene: If p-nitrotoluene is the intermediate, the methyl group (o,p-director) and the nitro group (m-director) both direct an incoming electrophile (like Br+) to the desired position 2 (ortho to methyl, meta to nitro). This convergence of directing effects is highly favorable for regioselectivity.

Starting with (Methoxymethyl)benzene: The methoxymethyl group is an o,p-director. Nitration would produce a mixture of ortho and para isomers. After separation, the desired p-isomer, 1-(methoxymethyl)-4-nitrobenzene, can be brominated. Here, the methoxymethyl group (o,p-director) and the nitro group (m-director) both direct the incoming bromine to position 2, again ensuring high regioselectivity.

Both strategies appear viable, with the choice often depending on the availability and cost of the starting materials and the ease of separation of any isomeric byproducts.

Direct Synthetic Approaches

Based on the retrosynthetic analysis, specific laboratory protocols can be devised.

Nitration is typically achieved by treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Example Reaction: Nitration of (methoxymethyl)benzene If pursuing Pathway B, the first step is the nitration of (methoxymethyl)benzene. The activating, o,p-directing methoxymethyl group will yield a mixture of products.

| Product | Isomer | Typical Yield (%) |

| 1-(methoxymethyl)-2-nitrobenzene | Ortho | ~40-50% |

| 1-(methoxymethyl)-4-nitrobenzene | Para | ~50-60% |

The para isomer is often favored due to reduced steric hindrance. The isomers must then be separated, typically by chromatography or crystallization.

The introduction of a bromine atom onto the aromatic ring is accomplished via electrophilic halogenation. This reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the Br₂ molecule and generate a strong electrophile. byjus.com

Example Reaction: Bromination of 1-(methoxymethyl)-4-nitrobenzene In this step from Pathway B, the directing groups guide the bromination.

The methoxymethyl group at position 1 directs ortho.

The nitro group at position 4 directs meta.

Both groups direct the incoming bromine to position 2. This alignment results in a highly regioselective reaction, yielding predominantly this compound.

Example Reaction: Bromination of p-Nitrotoluene Similarly, in Pathway A, the bromination of p-nitrotoluene is highly regioselective. The methyl group at position 1 directs ortho, and the nitro group at position 4 directs meta, both pointing to the same carbon (position 2). The product is 2-bromo-1-methyl-4-nitrobenzene (often named 2-bromo-4-nitrotoluene).

The final step in Pathway A involves converting the methyl group of 2-bromo-4-nitrotoluene (B188816) into a methoxymethyl group. This is a two-step process:

Benzylic Bromination: The methyl group is first halogenated using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or peroxide) and light. This selectively brominates the benzylic position to form (4-bromo-2-nitrophenyl)methyl bromide.

Williamson Ether Synthesis: The resulting benzyl bromide is a reactive substrate for SN2 reactions. Treatment with sodium methoxide (NaOCH₃) in a suitable solvent like methanol (B129727) or THF displaces the bromide to form the final product, this compound. researchgate.net

This sequence is an effective way to elaborate a methyl group into the desired methoxymethyl ether.

Introduction of the Methoxymethyl Moiety

Nucleophilic Displacement Reactions for Methoxymethyl Group Formation

The formation of the methoxymethyl ether in the target molecule is classically achieved via a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis. masterorganicchemistry.com The synthesis starts from the precursor alcohol, (4-bromo-2-nitrophenyl)methanol. In this reaction, the hydroxyl group of the alcohol is first deprotonated by a suitable base to form a more nucleophilic alkoxide ion.

The general mechanism proceeds as follows:

Deprotonation: The benzylic alcohol is treated with a base to generate the corresponding alkoxide.

Nucleophilic Attack: The newly formed alkoxide attacks the methoxymethyl halide, displacing the halide leaving group to form the ether. masterorganicchemistry.com

Alternative methoxymethylating agents can include formaldehyde (B43269) dimethyl acetal (B89532), which may be used under acidic conditions. However, for a substrate sensitive to acid, the base-mediated Williamson synthesis approach is generally preferred.

Optimization of Reaction Conditions for Methoxymethylation

The efficiency and yield of the methoxymethylation reaction are highly dependent on the specific conditions employed. Optimization of these parameters is crucial to ensure complete conversion of the starting alcohol while minimizing potential side reactions. Key variables include the choice of base, solvent, temperature, and reaction time.

Base: Strong, non-nucleophilic bases are typically favored to ensure complete deprotonation of the alcohol without competing in the substitution step. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, driving the reaction forward. Other bases like potassium hydride (KH) or hindered amine bases such as N,N-diisopropylethylamine (DIPEA) can also be utilized, with the latter offering milder reaction conditions.

Solvent: The solvent must be aprotic to avoid reacting with the strong base and capable of dissolving the reagents. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are frequently used. DMF, being a polar aprotic solvent, can accelerate S_N2 reactions.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of the base to control the exothermic deprotonation step. Subsequently, the reaction mixture may be allowed to warm to room temperature to facilitate the nucleophilic substitution.

Reagent: Methoxymethyl chloride (MOM-Cl) is a highly effective but reactive agent. Careful handling is required.

The following interactive table summarizes typical conditions and their impact on the methoxymethylation of a benzylic alcohol precursor.

| Parameter | Condition | Rationale / Impact on Reaction |

| Starting Material | (4-bromo-2-nitrophenyl)methanol | The precursor alcohol providing the benzylic oxygen. |

| Base | Sodium Hydride (NaH) | Strong, irreversible base; ensures complete formation of the alkoxide. |

| N,N-Diisopropylethylamine (DIPEA) | Milder, non-nucleophilic organic base; suitable for sensitive substrates. | |

| Solvent | Tetrahydrofuran (THF) | Aprotic ether solvent, good for dissolving reagents, relatively non-polar. |

| N,N-Dimethylformamide (DMF) | Polar aprotic solvent; can accelerate the rate of S_N2 reactions. | |

| Temperature | 0 °C to Room Temperature | Low initial temperature for controlled deprotonation, followed by warming to drive substitution. |

| Methoxymethylating Agent | Methoxymethyl chloride (MOM-Cl) | Common, highly reactive electrophile for introducing the MOM group. |

Convergent and Sequential Synthesis Pathways

Stepwise Elaboration of the Aromatic Core

A sequential or linear synthesis approach involves the stepwise introduction of substituents onto a simple benzene precursor. The order of these introductions is dictated by the directing effects of the substituents already present on the ring. libretexts.orgfiveable.me For this compound, the core structure is 4-bromo-2-nitrotoluene (B1266186), which is then functionalized at the methyl group.

A logical and efficient synthesis of the 4-bromo-2-nitrotoluene intermediate begins with toluene:

Nitration of Toluene: Toluene is first subjected to nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). fiveable.me The methyl group is an ortho, para-director. This reaction yields a mixture of ortho-nitrotoluene and para-nitrotoluene. The para-isomer is typically the major product and can be separated from the ortho-isomer.

Bromination of p-Nitrotoluene: The separated p-nitrotoluene is then brominated using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃). In this step, the methyl group directs ortho, and the nitro group directs meta. Both groups direct the incoming bromine to the position ortho to the methyl group and meta to the nitro group, resulting in the formation of 4-bromo-1-methyl-2-nitrobenzene with high regioselectivity. Attempting to brominate first and then nitrate (B79036) would lead to a mixture of isomers, as the bromo and methyl groups would direct to different positions.

Functionalization of the Methyl Group: The methyl group of 4-bromo-2-nitrotoluene is converted to a hydroxymethyl group. This is often a two-step process:

Radical Bromination: The methyl group is first brominated using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light) to form 4-bromo-1-(bromomethyl)-2-nitrobenzene.

Nucleophilic Substitution: The resulting benzylic bromide is then converted to the alcohol, (4-bromo-2-nitrophenyl)methanol, via an S_N2 reaction with a hydroxide (B78521) source (e.g., NaOH).

Methoxymethylation: Finally, as described in section 2.2.3.1, the alcohol is converted to the target methoxymethyl ether.

Late-Stage Functionalization Strategies for Complex Architectures

Late-stage functionalization refers to the chemical modification of complex molecules at a late point in their synthesis. nyu.eduwuxiapptec.com this compound is a valuable intermediate for such strategies, as its functional groups provide orthogonal chemical handles for further elaboration into more complex molecular architectures.

Transformations via the Bromo Group: The aryl bromide is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a variety of palladium-catalyzed cross-coupling reactions. nih.gov

Suzuki Coupling: Reaction with boronic acids or esters can introduce new aryl, heteroaryl, or alkyl groups at the C4 position.

Heck Coupling: Reaction with alkenes can form a new carbon-carbon double bond.

Buchwald-Hartwig Amination: Reaction with amines can install a new C-N bond, leading to substituted anilines.

Sonogashira Coupling: Reaction with terminal alkynes introduces an alkyne moiety.

Transformations via the Nitro Group: The nitro group is a strong electron-withdrawing group that can be chemically transformed into other functionalities. The most common transformation is its reduction to an amino group (-NH₂).

Reduction to Aniline (B41778): The nitro group can be selectively reduced to an amine using various reagents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder in acidic media. This produces 4-bromo-3-(methoxymethyl)aniline.

Further Amine Chemistry: The resulting aniline is a versatile building block. It can undergo diazotization to form a diazonium salt, which is a precursor for numerous other functional groups via Sandmeyer or related reactions. It can also be acylated to form amides or used in other C-N bond-forming reactions.

The presence of both the bromo and nitro groups allows for selective and sequential functionalization, making this compound a useful scaffold in the synthesis of complex, polysubstituted aromatic compounds. nih.gov

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 1 Methoxymethyl 2 Nitrobenzene

Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring is a key site for synthetic modification. Its reactivity is significantly influenced by the presence of the electron-withdrawing nitro group, which activates the molecule towards certain classes of reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aryl halides, particularly those bearing strong electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org In 4-bromo-1-(methoxymethyl)-2-nitrobenzene, the nitro group is positioned para to the bromine atom. This specific arrangement is crucial for activating the C-Br bond towards nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile adds to the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization. libretexts.orgstackexchange.com This stabilization of the intermediate is the key factor that facilitates the reaction. stackexchange.com Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. Due to this stabilization, the para isomer is significantly more reactive towards nucleophilic substitution than the meta isomer, where the nitro group cannot delocalize the negative charge of the intermediate. stackexchange.com

| Aryl Halide | Nucleophile | Conditions | Product |

|---|---|---|---|

| 2,4,6-Trinitrochlorobenzene | NaOH (aq) | Room Temperature | 2,4,6-Trinitrophenol |

| p-Chloronitrobenzene | OH- | 130 °C | p-Nitrophenol |

| 4-bromo-2-fluoro-1-nitrobenzene | Sodium methoxide (B1231860) in Methanol (B129727) | Room Temperature | 5-bromo-2-nitroanisole |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond in this compound serves as an excellent electrophilic site for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in organic synthesis for constructing new carbon-carbon bonds. The general mechanism involves the oxidative addition of the aryl bromide to a low-valent transition metal catalyst (commonly palladium), followed by transmetalation with a nucleophilic partner and reductive elimination to give the final product and regenerate the catalyst. rhhz.net

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide variety of functional groups. nih.govresearchgate.net The reaction of this compound with various aryl or vinyl boronic acids would provide a direct route to substituted biaryl and stilbene (B7821643) derivatives.

Heck Reaction: The Heck reaction couples aryl halides with alkenes, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene, typically with trans selectivity. organic-chemistry.org The reaction of this compound with alkenes like styrene (B11656) or acrylates would yield substituted stilbenes or cinnamates, respectively. researchgate.netmdpi.com

Sonogashira Reaction: The Sonogashira coupling is a powerful method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This methodology allows for the synthesis of arylalkynes, which are important intermediates in the preparation of more complex molecules. libretexts.org

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(OAc)2, Pd(PPh3)4 | K2CO3, K3PO4, Cs2CO3 | Dioxane/H2O, Toluene, DMF |

| Heck | Styrene | Pd(OAc)2, PdCl2 | Et3N, K2CO3, NaOAc | DMF, DMA, NMP |

| Sonogashira | Phenylacetylene | Pd(PPh3)4 / CuI | Et3N, Piperidine | THF, DMF |

Transformations of the Nitro Group

The nitro group is a versatile functional group primarily known for its ability to be reduced to an amino group. This transformation is a cornerstone of aromatic chemistry, providing access to anilines which are precursors to a vast array of dyes, pharmaceuticals, and other functional materials.

Reductive Methodologies to Afford Amino Functionalities

The conversion of the nitro group in this compound to an amine yields 4-bromo-1-(methoxymethyl)-2-aminobenzene. The primary challenge in this transformation is achieving selectivity, particularly preserving the carbon-bromine bond, which can be susceptible to cleavage under certain reductive conditions (hydrodehalogenation).

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.

While highly effective for nitro group reduction, a significant challenge with catalytic hydrogenation is the potential for competitive hydrodehalogenation, where the C-Br bond is also cleaved. The choice of catalyst, solvent, pressure, and temperature can be optimized to favor the reduction of the nitro group while minimizing the loss of the bromine atom.

| Substrate Example | Catalyst | Conditions | Selectivity Outcome |

|---|---|---|---|

| Bromo-4-nitrobenzene | Fe/Fe2O3@N-doped Porous Carbon | Hydrazine (B178648) hydrate (B1144303), Ethanol, 80 °C | High selectivity for nitro reduction over debromination. researchgate.net |

| Chloronitrobenzene | Pt/C | H2, Ethanol | Can lead to significant dehalogenation depending on conditions. |

| Bromonitrobenzene | Pd/C | H2, Methanol | Risk of hydrodebromination is generally high. |

Development of Chemoselective Reduction Protocols

To avoid the issue of dehalogenation, various chemoselective reduction methods have been developed. These protocols use stoichiometric reducing agents under conditions that selectively target the nitro group. These methods are often preferred when the preservation of the halogen is critical for subsequent synthetic steps, such as cross-coupling reactions.

Common reagents for the chemoselective reduction of nitroarenes include:

Metals in acidic media: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid or HCl are classic and reliable methods.

Sodium Dithionite (Na₂S₂O₄): This reagent is effective for reducing nitro groups in a biphasic water/organic solvent system and is known for its good chemoselectivity.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Fe/Fe₂O₃) can provide excellent selectivity for the reduction of the nitro group while leaving the C-Br bond intact. researchgate.net

Investigations into Other Nitro Group Transformations (e.g., Ipso-Substitution)

While the reduction of the nitro group is a primary transformation, its role in other reactions, such as ipso-substitution, is also a subject of investigation. In the context of this compound, the nitro group is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring towards nucleophilic aromatic substitution (SNAr). stackexchange.com The presence of the nitro group, particularly at the ortho position to the methoxymethyl ether and meta to the bromine, deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. wikipedia.orgmakingmolecules.com

Ipso-substitution, the replacement of a substituent other than hydrogen on an aromatic ring, is plausible at the positions activated by the nitro group. For this compound, the positions ortho and para to the nitro group are activated. The bromine atom is para to the nitro group, making this position susceptible to nucleophilic attack. The viability of an SNAr reaction at this position is enhanced because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group, which provides stabilization. stackexchange.com Consequently, the bromine atom can potentially be displaced by strong nucleophiles.

The reactivity in such nucleophilic substitution reactions is generally greater for a para-substituted isomer compared to a meta-substituted one, due to the direct resonance stabilization of the intermediate carbanion by the nitro group. stackexchange.com

Stability and Selective Cleavage of the Methoxymethyl Protecting Group

The methoxymethyl (MOM) ether in this compound serves as a protecting group for the phenolic hydroxyl group. The stability and selective removal of this group are critical for its utility in multi-step organic synthesis.

Acid-Catalyzed Deprotection Conditions and Substrate Scope

The MOM group is known for its stability under a range of conditions, including basic, nucleophilic, and various oxidizing and reducing environments. adichemistry.comorganic-chemistry.org However, it is fundamentally an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. adichemistry.comwikipedia.org The deprotection is typically achieved by acid hydrolysis, often by treatment with mineral acids like hydrochloric acid in a protic solvent such as methanol or water. adichemistry.comnih.gov

The general mechanism for the acid-catalyzed deprotection of a MOM ether involves the following steps:

Protonation of the ether oxygen of the MOM group.

Cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and the corresponding alcohol.

Reaction of the oxocarbenium ion with water or another nucleophile to ultimately yield formaldehyde (B43269) and methanol.

A variety of acidic reagents can be employed for this transformation. The choice of acid and reaction conditions can be tailored based on the sensitivity of other functional groups present in the molecule. researchgate.net While strong acids like HCl and H₂SO₄ are effective, milder conditions using Lewis acids or solid-supported acid catalysts have also been developed to improve selectivity. nih.gov The presence of an electron-withdrawing nitro group on the aromatic ring can influence the rate of deprotection, potentially requiring stronger acidic conditions or longer reaction times compared to substrates with electron-donating groups. nih.gov

Table 1: Common Reagents for Acid-Catalyzed Deprotection of MOM Ethers

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Hydrochloric Acid (HCl) | MeOH, reflux | adichemistry.com |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂, H₂O | researchgate.net |

| p-Toluenesulfonic Acid (pTSA) | MeOH, rt or heat; or solvent-free | eurekaselect.com |

| Silica-supported Sodium Hydrogen Sulfate | CH₂Cl₂, rt | organic-chemistry.org |

| Wells-Dawson Heteropolyacid | Various solvents, rt to 60°C | nih.gov |

Chemoselective Deprotection Strategies in Multifunctional Molecules

In molecules containing multiple acid-sensitive functional groups, the chemoselective deprotection of the MOM group is a significant challenge. The strategy often relies on tuning the reaction conditions to exploit subtle differences in reactivity. The MOM group is generally considered robust, but its cleavage can be achieved in the presence of more acid-labile protecting groups, such as silyl (B83357) ethers, by careful selection of reagents. nih.gov

For a molecule like this compound, the primary concern would be the stability of other functionalities during MOM ether cleavage. Fortunately, the bromo and nitro substituents are stable to most acidic conditions used for MOM deprotection. organic-chemistry.org The development of mild, non-acidic deprotection methods, such as using trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2′-bipyridyl, offers an alternative that can be compatible with a wider range of functional groups. nih.gov Such methods can be particularly useful when a substrate contains other acid-sensitive groups that would not survive treatment with traditional Brønsted or Lewis acids. nih.gov

Interplay of Functional Groups on Reactivity

The reactivity of the aromatic ring in this compound is governed by the combined electronic and steric effects of its three substituents: the bromo, methoxymethyl, and nitro groups.

Electronic Directing Effects on Aromatic Reactivity

The substituents on the benzene (B151609) ring dictate the position of subsequent electrophilic aromatic substitution reactions. wikipedia.org These directing effects are a consequence of both inductive and resonance effects.

Nitro Group (-NO₂): This is a strongly deactivating group due to its powerful electron-withdrawing nature through both resonance and inductive effects (-M and -I). organicchemistrytutor.comminia.edu.eg It removes electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. makingmolecules.com The deactivating effect is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance structures. organicchemistrytutor.comlibretexts.org Consequently, the nitro group is a meta-director for electrophilic substitution. wikipedia.org

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect (-I), but they are ortho, para-directors. libretexts.org This is because the lone pairs on the bromine atom can stabilize the cationic intermediate (the sigma complex) formed during ortho or para attack through resonance (+M effect). minia.edu.eg

Methoxymethyl Group (-OCH₂OCH₃): The methoxymethyl group is an ether attached to the aromatic ring. The oxygen atom directly attached to the ring can donate electron density via resonance (+M effect), which is a powerful activating effect. organicchemistrytutor.com This donation of electrons makes the ring more nucleophilic and directs incoming electrophiles to the ortho and para positions. Although there is a slight electron-withdrawing inductive effect from the oxygen, the resonance effect is dominant. Therefore, the -OCH₂OCH₃ group is considered an activating, ortho, para-directing group. wikipedia.orgorganicchemistrytutor.com

In this compound, the powerful activating effect of the methoxymethyl group will dominate over the deactivating effects of the nitro and bromo groups in electrophilic aromatic substitution. makingmolecules.com The directing effects of the groups are as follows:

The -OCH₂OCH₃ group at C1 directs to C2, C4, and C6 (ortho and para).

The -NO₂ group at C2 directs to C4 and C6 (meta).

The -Br group at C4 directs to C1, C3, and C5 (ortho and para).

Considering the positions are already substituted at C1, C2, and C4, the available positions for substitution are C3, C5, and C6. The activating -OCH₂OCH₃ group strongly directs towards C6 (para). The nitro group also directs to C6 (meta). The bromo group directs to C3 and C5 (ortho). Therefore, electrophilic attack is most likely to occur at the C6 position, which is activated by the strongest activating group and also directed by the nitro group.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

|---|---|---|---|---|

| -NO₂ | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | Meta |

| -Br | -I (Withdrawing) | +M (Donating) | Weakly Deactivating | Ortho, Para |

| -OCH₂OCH₃ | -I (Withdrawing) | +M (Donating) | Strongly Activating | Ortho, Para |

Steric Effects on Reaction Stereochemistry and Regioselectivity

In addition to electronic effects, steric hindrance plays a crucial role in determining the outcome of reactions involving this compound. The substituents on the ring can physically block the approach of a reagent to certain positions, thereby influencing the regioselectivity. nih.gov

The methoxymethyl and nitro groups are located ortho to each other, creating a sterically crowded environment on that side of the molecule. The nitro group is known to have a significant steric presence, which can be exacerbated by its potential to be non-coplanar with the benzene ring, especially when flanked by other groups. nih.gov The methoxymethyl group is also relatively bulky. This steric congestion around the C1 and C2 positions can hinder reactions at the adjacent C3 and C6 positions.

For an incoming electrophile, attack at the C6 position is electronically favored. However, this position is ortho to the methoxymethyl group. While the C6 position is generally less sterically hindered than the C2 position next to the nitro group in a monosubstituted anisole (B1667542) derivative, the combined bulk of the adjacent substituents in this compound must be considered. In cases where the attacking electrophile is large, steric hindrance may lead to a decrease in the reaction rate at the C6 position or favor attack at the less electronically activated but more accessible C5 position. organic-chemistry.org The interplay between electronic activation and steric hindrance ultimately determines the final product distribution. nih.gov

Derivatization and Advanced Functionalization of 4 Bromo 1 Methoxymethyl 2 Nitrobenzene

Synthesis of Substituted Anilines and Their Derivatives (post-reduction)

The reduction of the nitro group in 4-bromo-1-(methoxymethyl)-2-nitrobenzene to an amine is a pivotal step, yielding 5-bromo-2-(methoxymethyl)aniline (B2834555), a key intermediate for a wide array of further chemical modifications. This transformation is typically achieved with high efficiency using various established methods.

Commonly employed reduction conditions include the use of metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or metals in acidic media like tin(II) chloride (SnCl₂) in hydrochloric acid. google.com Another effective method involves the use of sodium sulfide (B99878) (Na₂S) in an aqueous or alcoholic solution. google.com The choice of reagent can be critical to ensure compatibility with the other functional groups present in the molecule.

Once the aniline (B41778) is formed, it serves as a nucleophile and a precursor for numerous derivatives. For instance, it can undergo acylation with acyl chlorides or anhydrides to form amides, or react with alkyl halides to yield secondary and tertiary amines. Furthermore, the amino group can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This reactive intermediate can then be subjected to a variety of Sandmeyer or related reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups, at the position of the original amino group.

| Reagent(s) | Solvent(s) | Typical Conditions | Product |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Methanol (B129727), Ethyl acetate | Room temperature to 50 °C, 1-5 atm H₂ | 5-bromo-2-(methoxymethyl)aniline |

| SnCl₂·2H₂O | Ethanol, Hydrochloric acid | Reflux | 5-bromo-2-(methoxymethyl)aniline |

| Na₂S·9H₂O | Water, Ethanol | Reflux | 5-bromo-2-(methoxymethyl)aniline |

| Fe, HCl | Water, Ethanol | Reflux | 5-bromo-2-(methoxymethyl)aniline |

Creation of Carbon-Carbon Bonds through Cross-Coupling Reactions at the Bromine Position

The bromine atom on the benzene (B151609) ring of this compound is ideally positioned for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura and Heck-Mizoroki reactions are particularly powerful tools for this purpose. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly versatile, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. researchgate.net

The Heck-Mizoroki reaction, on the other hand, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for the synthesis of stilbenes and cinnamate (B1238496) derivatives. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of reaction conditions. organic-chemistry.org

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 4-Aryl-1-(methoxymethyl)-2-nitrobenzene |

| Heck-Mizoroki | Alkene (e.g., Styrene (B11656), Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 4-Vinyl-1-(methoxymethyl)-2-nitrobenzene derivatives |

Functional Group Transformations Subsequent to Methoxymethyl Deprotection

The methoxymethyl (MOM) ether in this compound serves as a protecting group for a hydroxymethyl functionality. Its removal, or deprotection, unveils a primary alcohol that can be further manipulated. The cleavage of MOM ethers is typically achieved under acidic conditions. wikipedia.orgwikipedia.org

A variety of Brønsted and Lewis acids can be employed for this transformation. wikipedia.org For instance, treatment with mineral acids like hydrochloric acid (HCl) or with Lewis acids such as zinc bromide (ZnBr₂) or magnesium bromide (MgBr₂) can effectively cleave the MOM ether to reveal the corresponding alcohol, 4-bromo-2-nitrophenethyl alcohol. researchgate.netresearchgate.net The choice of deprotection agent and conditions should be made carefully to avoid unwanted side reactions with the other functional groups on the benzene ring.

Once the hydroxymethyl group is unmasked, it can be subjected to a range of functional group transformations. For example, it can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further oxidized to a carboxylic acid with stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. The alcohol can also be converted into a better leaving group, such as a tosylate or a mesylate, to facilitate nucleophilic substitution reactions, or it can be transformed into a halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

| Reagent(s) | Solvent(s) | Typical Conditions |

|---|---|---|

| HCl (aq) | THF, Dioxane | Room temperature to reflux |

| ZnBr₂ | CH₂Cl₂ | Room temperature |

| MgBr₂·OEt₂ | CH₂Cl₂ | Room temperature |

| p-Toluenesulfonic acid (p-TsOH) | Methanol | Room temperature to reflux |

Design and Synthesis of Novel Heterocyclic Systems Incorporating the Benzene Core

The derivatized forms of this compound are excellent precursors for the synthesis of various heterocyclic systems. The strategic positioning of functional groups allows for intramolecular reactions that lead to the formation of new rings fused to the original benzene core.

Intramolecular Cyclization Reactions for Ring Formation

A prominent application is in the synthesis of quinoline (B57606) derivatives. iipseries.org Following the reduction of the nitro group to an aniline, as described in section 4.1, the resulting 5-bromo-2-(methoxymethyl)aniline possesses the necessary ortho-amino benzyl (B1604629) moiety for quinoline synthesis.

Several classic named reactions can be employed for this purpose. The Friedländer annulation, for instance, involves the condensation of the ortho-amino benzyl derivative with a compound containing a reactive α-methylene ketone. Similarly, the Combes quinoline synthesis utilizes the reaction of anilines with β-diketones under acidic conditions. iipseries.org The Skraup synthesis, a reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent, can also be adapted for this purpose. iipseries.org

These intramolecular cyclization strategies, often followed by aromatization, lead to the formation of a new six-membered nitrogen-containing ring fused to the benzene core, resulting in a substituted quinoline. The substituents on the newly formed ring can be controlled by the choice of the condensation partner. The bromine atom on the quinoline core can then be used for further functionalization through cross-coupling reactions, as detailed in section 4.2.

| Named Reaction | Reactant(s) with Aniline Derivative | General Product |

|---|---|---|

| Friedländer Annulation | α-Methylene ketone or aldehyde | Substituted quinoline |

| Combes Synthesis | β-Diketone | Substituted quinoline |

| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing agent | Quinoline |

| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compound | Substituted quinoline |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Information

¹H NMR spectroscopy would provide critical information about the electronic environment of each proton in 4-bromo-1-(methoxymethyl)-2-nitrobenzene. The expected spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methoxymethyl group (-CH₂O-), and the methyl protons (-OCH₃). The chemical shift (δ, in ppm) of each signal would indicate the degree of shielding or deshielding of the protons. Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in signal splitting (e.g., doublets, triplets), with the coupling constants (J, in Hz) revealing connectivity information within the molecule.

Predicted ¹H NMR Data Table (Hypothetical)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.5 - 8.2 | m | - |

| -CH₂O- | ~4.5 - 5.0 | s | - |

| -OCH₃ | ~3.4 - 3.8 | s | - |

Note: This table is a hypothetical prediction and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy would be used to identify all unique carbon atoms in the molecule. The spectrum would display separate signals for each of the eight carbon atoms in this compound: six aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts would be indicative of the carbon type (e.g., aromatic, aliphatic, attached to electronegative atoms).

Predicted ¹³C NMR Data Table (Hypothetical)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | ~115 - 125 |

| Aromatic C-H | ~120 - 140 |

| Aromatic C-CH₂OCH₃ | ~135 - 145 |

| Aromatic C-NO₂ | ~145 - 155 |

| -CH₂O- | ~70 - 80 |

| -OCH₃ | ~55 - 65 |

Note: This table is a hypothetical prediction and not based on experimental data.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a series of two-dimensional (2D) NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would show correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would identify longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting the methoxymethyl group to the correct position on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would indicate through-space proximity of protons, helping to confirm the spatial arrangement of the substituents on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS would be employed to determine the exact molecular weight of this compound with high precision. This technique provides a measured mass that can be used to confirm the elemental composition (C₈H₈BrNO₃). Additionally, by inducing fragmentation of the molecule, the resulting mass spectrum would show characteristic fragment ions, offering further structural evidence.

Predicted HRMS Data (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₈BrNO₃ |

| Calculated Exact Mass | 244.9737 |

| Major Fragment Ions | [M-OCH₃]⁺, [M-NO₂]⁺, [M-CH₂OCH₃]⁺ |

Note: This table is a hypothetical prediction and not based on experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

Nitro group (NO₂): Strong asymmetric and symmetric stretching vibrations.

Aromatic ring (C=C): Stretching vibrations.

Ether linkage (C-O-C): Stretching vibrations.

Aliphatic C-H bonds: Stretching and bending vibrations.

C-Br bond: Stretching vibration in the fingerprint region.

An infrared spectrum of the related compound, 1-bromo-2-(methoxymethyl)benzene, is available and would share some characteristic peaks, particularly for the C-H and C-O stretches of the methoxymethyl group.

Predicted FT-IR Data Table (Hypothetical)

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Asymmetric NO₂ Stretch | ~1520 - 1560 |

| Symmetric NO₂ Stretch | ~1340 - 1370 |

| Aromatic C=C Stretch | ~1450 - 1600 |

| C-O-C Stretch | ~1050 - 1150 |

| Aromatic C-H Stretch | ~3000 - 3100 |

| Aliphatic C-H Stretch | ~2850 - 3000 |

Note: This table is a hypothetical prediction and not based on experimental data.

Advanced Chromatographic Methods for Purity Assessment and Isomeric Separation (e.g., HPLC, GC)

The purity and isomeric composition of this compound are critical parameters that underpin its utility in synthetic chemistry and material science. Advanced chromatographic techniques, principally High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for the stringent quality control of this compound. These methods offer high-resolution separation, enabling the accurate quantification of the target analyte and the detection of trace impurities, including constitutional isomers that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a predominant technique for assessing the purity of moderately polar to nonpolar compounds like this compound. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.

While specific application notes detailing the HPLC analysis of this compound are not extensively available in the public domain, methods for structurally analogous compounds, such as 4-bromo-2-nitroanisole (B183251) (4-bromo-1-methoxy-2-nitrobenzene), provide a robust framework. For these related compounds, a common approach involves a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups. sielc.com

Illustrative HPLC Conditions for a Structurally Similar Compound (4-Bromo-2-nitroanisole):

| Parameter | Condition |

| Column | Newcrom R1 (C18) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV-Vis |

| Notes | For Mass Spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. This method is scalable for preparative separations. sielc.com |

The retention time of this compound in an RP-HPLC system is influenced by its hydrophobicity. The presence of the methoxymethyl group, compared to a simpler methyl or methoxy (B1213986) group, will subtly alter the compound's polarity and, consequently, its interaction with the stationary phase. Method development would involve optimizing the mobile phase composition (the ratio of organic solvent to water) and the gradient elution profile to achieve baseline separation of the main peak from any impurities.

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas chromatography is another powerful tool for the analysis of volatile and thermally stable compounds such as this compound. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall.

For nitroaromatic compounds, a wide-bore, open-tubular capillary column is often employed. epa.gov Nonpolar stationary phases, such as those based on dimethylpolysiloxane, are common choices. taylorfrancis.com Detection can be achieved using various detectors, with the Electron Capture Detector (ECD) and Nitrogen-Phosphorus Detector (NPD) being particularly sensitive to halogenated and nitrogen-containing compounds, respectively. epa.govcdc.gov Mass Spectrometry (MS) is also frequently coupled with GC (GC-MS), providing both quantitative data and structural information for peak identification.

General GC Parameters for Nitroaromatic Compound Analysis:

| Parameter | Condition |

| Column | Wide-bore open-tubular capillary column (e.g., DB-5 or DB-1701) epa.gov |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | Typically 250-300 °C |

| Detector | Electron Capture (ECD), Nitrogen-Phosphorus (NPD), or Mass Spectrometry (MS) epa.govcdc.gov |

| Temperature Program | A temperature gradient is typically used to ensure the elution of compounds with a range of boiling points. |

Isomeric Separation

The synthesis of this compound may lead to the formation of constitutional isomers, where the bromo, methoxymethyl, and nitro groups are arranged differently on the benzene ring. The separation and quantification of these isomers are crucial as they may have different chemical reactivities and physical properties.

Both HPLC and GC are capable of separating isomers, although this can be challenging due to their similar physicochemical properties. In HPLC, subtle differences in polarity between isomers can be exploited by using high-efficiency columns and carefully optimized mobile phase compositions. For GC, high-resolution capillary columns are essential for separating isomers based on small differences in their volatility and interaction with the stationary phase. In cases of co-elution, the use of a second column with a different stationary phase polarity can provide orthogonal separation and confirm the purity of the sample. epa.gov

While specific methods for the isomeric separation of this compound are not readily found in published literature, the general approaches used for other substituted nitrobenzenes would be applicable. This would involve systematic method development to achieve the necessary resolution for accurate quantification.

Computational Chemistry and Theoretical Insights into 4 Bromo 1 Methoxymethyl 2 Nitrobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), MP2)

Quantum chemical calculations are fundamental to modern chemical research, offering a detailed view of molecular properties. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are workhorses in this field. DFT, with functionals such as B3LYP, is often chosen for its balance of computational cost and accuracy in describing electronic systems. MP2, a post-Hartree-Fock method, provides a higher level of theory by incorporating electron correlation effects, which can be crucial for accurate energy predictions. For a molecule like 4-bromo-1-(methoxymethyl)-2-nitrobenzene, these methods can elucidate its electronic nature, preferred three-dimensional arrangements, and spectroscopic characteristics.

An analysis of the electronic structure reveals the distribution of electrons within the molecule, which is key to understanding its stability and reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how the molecule interacts with other species. The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the methoxymethyl group, reflecting areas of high electron density. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the aromatic ring.

Illustrative FMO Data:

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.8 | Benzene Ring, O(methoxymethyl) |

| LUMO | -2.5 | Nitro Group, Benzene Ring |

Charge Distribution: The presence of electronegative atoms (O, N, Br) leads to an uneven distribution of electron density across the molecule. Natural Bond Orbital (NBO) analysis is a common method to calculate the partial atomic charges. The nitro group is a strong electron-withdrawing group, leading to a significant positive charge on the adjacent carbon (C2) and a delocalization of negative charge on the oxygen atoms. The bromine atom also withdraws electron density through induction but can donate via resonance. The methoxymethyl group is generally considered a weak electron-donating group.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, regions of negative potential (typically colored red) are expected around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the methoxymethyl group and near the carbon atoms attached to the electron-withdrawing substituents, highlighting sites for potential nucleophilic interaction.

The presence of the flexible methoxymethyl group introduces conformational complexity. The rotation around the C(ring)-CH2 and CH2-O bonds results in different spatial arrangements (conformers) with varying energies.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angles of the methoxymethyl group to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. DFT or MP2 calculations would be used to determine the relative energies of these conformers. The global minimum energy conformation is the most stable and thus the most populated arrangement at equilibrium. For the methoxymethyl group, steric hindrance with the ortho-nitro group would be a key factor in determining the most stable conformation, likely favoring a structure where the methoxy (B1213986) group is oriented away from the nitro group.

Illustrative Conformational Energy Data:

| Conformer | C(ring)-C-O-C Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 180 (anti-periplanar) | 0.00 |

| 2 (Local Minimum) | 60 (gauche) | 1.5 |

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computed structure.

NMR Spectroscopy: By employing methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ). The calculated 1H and 13C NMR spectra can help in the assignment of experimental signals and confirm the molecular structure and conformation.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the infrared (IR) and Raman spectral bands. Characteristic vibrational modes, such as the symmetric and asymmetric stretching of the N-O bonds in the nitro group (typically around 1530-1560 cm-1 and 1345-1385 cm-1, respectively) and the C-O stretching of the ether group, can be predicted and compared with experimental spectra.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for identifying local energy minima, molecular dynamics (MD) simulations can provide a more comprehensive exploration of the conformational space. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This approach allows for the observation of transitions between different conformational states and provides insight into the flexibility and dynamic behavior of the methoxymethyl side chain at different temperatures.

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, potential reactions include nucleophilic aromatic substitution (SNAr) of the bromine atom or reduction of the nitro group. To study such a reaction, the geometries of the reactants, products, and, most importantly, the transition state (TS) are optimized. A transition state is a first-order saddle point on the potential energy surface. Locating the TS and calculating its energy allows for the determination of the activation energy barrier, which is a key factor governing the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products.

Quantitative Structure-Reactivity Relationships (QSRR) and Reactivity Descriptor Studies

QSRR aims to establish a mathematical relationship between the chemical structure and the reactivity of a compound. mdpi.com This is often achieved by calculating various molecular descriptors. DFT-based reactivity descriptors are particularly useful for understanding and predicting the reactivity of different sites within a molecule. acs.org

Key Reactivity Descriptors:

Fukui Functions: These descriptors indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites in the molecule. For this compound, the Fukui function would likely predict that the carbon atoms ortho and para to the nitro group are the most susceptible to nucleophilic attack.

Local Softness: Related to the Fukui function, local softness (s(r)) is another indicator of site selectivity in chemical reactions.

Illustrative Reactivity Descriptor Data:

| Descriptor | Value (arbitrary units) | Interpretation |

|---|---|---|

| Chemical Potential (μ) | -4.65 | Tendency to escape electron cloud |

| Chemical Hardness (η) | 2.15 | Resistance to change in electron distribution |

By calculating these descriptors, a detailed picture of the chemical reactivity of this compound can be constructed, providing a theoretical foundation for predicting its behavior in chemical reactions. nih.govacs.org

Analysis of Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound is fundamentally governed by the electronic and steric interplay of its three substituents on the benzene ring: the nitro group (-NO₂), the bromo group (-Br), and the methoxymethyl group (-CH₂OCH₃). Computational chemistry provides powerful tools to dissect and quantify the influence of each substituent, offering theoretical insights into the molecule's behavior in chemical reactions. Methods such as Density Functional Theory (DFT) are commonly employed to model molecular orbitals, charge distributions, and reaction energy profiles for substituted nitroarenes. rsc.orgrsc.orgbohrium.com

The primary factors influencing reactivity are the inductive and resonance effects of the substituents, which alter the electron density of the aromatic ring.

Nitro Group (-NO₂) : The nitro group is a potent electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). researchgate.net This combination significantly depletes electron density from the benzene ring, particularly at the ortho and para positions relative to the nitro group. This electron deficiency, or electrophilicity, makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net Computationally, the presence of the nitro group drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor and facilitating reactions with nucleophiles. smf.mx

Methoxymethyl Group (-CH₂OCH₃) : The methoxymethyl group's electronic influence is more subtle compared to the nitro and bromo groups. The ether oxygen has lone pairs that can be donated, but the intervening methylene (B1212753) (-CH₂) bridge prevents direct resonance interaction with the aromatic ring that would be seen in a methoxy (-OCH₃) group. Therefore, its effect is primarily a weak inductive one. Furthermore, this group introduces steric bulk, which can influence the regioselectivity of reactions by hindering access to the adjacent position (position 2, occupied by the nitro group).

The combined effect of these substituents renders the aromatic ring of this compound significantly electron-poor. The reactivity is dominated by the powerful activating effect of the nitro group for nucleophilic attack. Quantum chemical calculations on similar substituted nitrobenzenes show that electron-withdrawing substituents correlate with faster rates of nucleophilic addition. rsc.orgrsc.org

Theoretical models can quantify these substituent effects by calculating various molecular properties. The table below illustrates the types of effects each substituent imparts on the aromatic ring.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect | Impact on Reactivity |

|---|---|---|---|---|---|

| -NO₂ | 2 | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Electron-Withdrawing | Activates the ring for nucleophilic substitution; deactivates for electrophilic substitution. |

| -Br | 4 | Moderately Withdrawing (-I) | Weakly Donating (+M) | Net Electron-Withdrawing | Enhances ring electrophilicity; deactivates the ring. |

| -CH₂OCH₃ | 1 | Weakly Withdrawing (-I) | N/A (No direct conjugation) | Weakly Electron-Withdrawing | Minor electronic influence; introduces steric hindrance near position 2. |

Further computational analysis involves the examination of frontier molecular orbitals (FMOs). The energy of the HOMO (Highest Occupied Molecular Orbital) and LUMO, and the resulting HOMO-LUMO gap, are critical descriptors of chemical reactivity. smf.mx A low HOMO-LUMO energy gap generally implies higher reactivity. For substituted nitrobenzenes, the nature of the substituents significantly alters these energies. smf.mx Electron-withdrawing groups lower the energies of both orbitals, but particularly the LUMO, narrowing the gap and increasing reactivity towards nucleophiles.

The following table presents illustrative data from computational studies on para-substituted nitrobenzenes, demonstrating how different substituents affect the HOMO-LUMO energy gap, a key indicator of chemical reactivity.

| Compound (Illustrative) | Substituent (X) at para-position | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Nitrobenzene (B124822) | -H | -7.98 | -2.85 | 5.13 |

| p-Chloronitrobenzene | -Cl | -8.12 | -3.10 | 5.02 |

| p-Fluoronitrobenzene | -F | -8.05 | -2.95 | 5.10 |

| p-Bromonitrobenzene | -Br | -8.08 | -3.15 | 4.93 |

Note: Data are illustrative and based on general findings in computational studies of substituted nitrobenzenes to demonstrate trends. smf.mx

Applications in Advanced Organic Synthesis As a Key Building Block

Precursor to Structurally Diverse Multi-functionalized Aromatic Systems

4-Bromo-1-(methoxymethyl)-2-nitrobenzene is an exemplary precursor for the synthesis of structurally diverse, multi-functionalized aromatic systems. The presence of the bromine atom, the nitro group, and the methoxymethyl group allows for a programmed, stepwise introduction of various substituents onto the aromatic core.

The bromine atom is particularly amenable to a variety of transformations. It can be readily displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, thereby enabling the introduction of alkyl, aryl, or alkynyl groups at the 4-position. This versatility is crucial for building molecular complexity.

The nitro group, on the other hand, is a strong electron-withdrawing group that can direct nucleophilic aromatic substitution. More importantly, it can be readily reduced to an amino group, which then opens up a plethora of further synthetic transformations, including diazotization and subsequent substitution, or acylation to form amides.

The methoxymethyl group can function as a stable ether linkage or potentially as a protecting group under certain conditions. Its presence adds another layer of functionality that can be manipulated in a synthetic sequence.

The following table illustrates some potential transformations of this compound to generate multi-functionalized aromatic systems:

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |

| This compound | Arylboronic acid, Pd catalyst, base (Suzuki Coupling) | 4-aryl-1-(methoxymethyl)-2-nitrobenzene | C-Br to C-Aryl bond formation |

| This compound | Fe, HCl (Nitro Reduction) | 4-bromo-1-(methoxymethyl)-2-aminobenzene | -NO2 to -NH2 |

| This compound | NaOMe, MeOH (Nucleophilic Aromatic Substitution) | 4-methoxy-1-(methoxymethyl)-2-nitrobenzene | C-Br to C-OMe substitution |

Strategic Utility in the Construction of Complex Molecular Architectures

The distinct reactivity of the functional groups in this compound allows for its strategic incorporation into the synthesis of complex molecular architectures. Chemists can exploit the differential reactivity to build intricate scaffolds in a controlled manner. For example, the bromine atom can be utilized in an initial cross-coupling reaction to form a biaryl system. Subsequently, the nitro group can be reduced and cyclized with a neighboring group to form a heterocyclic ring fused to the aromatic core.

This stepwise approach is fundamental in the synthesis of natural products and complex drug molecules where precise control over the spatial arrangement of atoms is critical. The methoxymethyl group can also play a role in directing the regioselectivity of certain reactions or can be modified at a later stage of the synthesis.

Integration into Cascade, Domino, and One-Pot Synthetic Sequences

In the pursuit of more efficient and sustainable chemical syntheses, cascade, domino, and one-pot reactions have emerged as powerful strategies. beilstein-journals.org These processes involve multiple bond-forming events in a single reaction vessel, avoiding the isolation of intermediates, which saves time, reagents, and reduces waste. beilstein-journals.org

This compound is an ideal candidate for integration into such synthetic sequences. For instance, a palladium-catalyzed reaction could initiate a cascade beginning with a cross-coupling at the bromine position, followed by an intramolecular reaction involving the nitro group or the methoxymethyl moiety. The development of such domino reactions allows for the rapid construction of complex molecules from simple starting materials. beilstein-journals.org

A hypothetical one-pot reaction could involve the initial reduction of the nitro group to an amine, followed by the in-situ addition of another reagent to react with both the newly formed amine and the bromine atom to construct a heterocyclic system.

Contribution to the Synthesis of Various Compound Classes Beyond Direct Analogs

The versatility of this compound extends beyond the synthesis of its direct analogs. Through a series of chemical transformations, this starting material can be converted into a wide range of compound classes.

For example, reduction of the nitro group followed by diazotization and Sandmeyer reaction can introduce a variety of functional groups in place of the original nitro group, such as cyano, hydroxyl, or different halides. The bromine atom can be removed via catalytic hydrogenation if desired, or it can be used as a handle for further functionalization.

The ability to manipulate each of the three functional groups independently or in concert makes this compound a valuable precursor for the synthesis of:

Heterocyclic compounds: Through cyclization reactions involving the nitro (or amino) group and a substituent introduced at the bromo position.

Biaryl compounds: Via Suzuki or other cross-coupling reactions.

Anilines and their derivatives: Through reduction of the nitro group.

Phenols and their ethers: By nucleophilic substitution of the bromine or transformation of the nitro group.

This broad utility underscores the importance of this compound as a foundational element in the synthetic chemist's toolbox for accessing a diverse chemical space.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes

A primary focus of future research will be the development of greener and more sustainable methods for the synthesis of 4-bromo-1-(methoxymethyl)-2-nitrobenzene. Traditional synthetic pathways for nitroaromatic compounds often rely on harsh reagents and produce significant chemical waste. Future endeavors should aim to align the production of this compound with the principles of green chemistry.

Key areas for investigation include:

Alternative Nitration Reagents: Exploring milder and more selective nitrating agents to reduce the formation of byproducts and improve reaction efficiency.

Solvent-Free or Green Solvent Systems: Investigating the feasibility of conducting the synthesis in solvent-free conditions or utilizing environmentally friendly solvents like water or ionic liquids.

Catalytic Approaches: Developing catalytic systems that can facilitate the synthesis with higher atom economy and lower energy consumption.

| Current Approach | Future Sustainable Approach | Potential Benefits |

| Use of strong acids and excess reagents | Catalytic nitration, use of solid acid catalysts | Reduced waste, easier product purification, improved safety |

| Organic solvents | Solvent-free reactions, aqueous media | Lower environmental impact, reduced cost |

| High-temperature reactions | Microwave-assisted synthesis, flow chemistry | Faster reaction times, better process control, energy efficiency |

Discovery of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The bromine atom in this compound is a prime site for cross-coupling reactions, which are fundamental in the construction of complex organic molecules. Future research should focus on discovering and optimizing novel catalytic systems to enhance the selectivity and efficiency of these transformations. Palladium-catalyzed reactions, such as Suzuki, Heck, and Stille couplings, are well-established for aryl bromides. However, there is considerable room for innovation.

Future research directions in this area include:

Development of Non-Palladium Catalysts: Investigating the use of more abundant and less expensive metals like copper, nickel, or iron for cross-coupling reactions.

Ligand Design: Synthesizing and screening new ligands that can improve catalyst stability, activity, and selectivity, particularly for challenging coupling partners.

Photoredox Catalysis: Exploring the use of light-driven catalytic cycles to enable new types of bond formations at the bromine position under mild conditions.

Exploration of Unconventional Reactivity Pathways for the Compound

The interplay of the nitro, bromo, and methoxymethyl groups on the aromatic ring can give rise to unconventional reactivity. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule. nih.gov Future research should aim to uncover and harness these unique reactivity patterns.

Potential areas of exploration include:

Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the bromine or even the nitro group by various nucleophiles under specific conditions. The ortho-position of the nitro group can activate the ring for such reactions.

Ortho-Lithiation and Functionalization: Exploring directed ortho-metalation strategies, potentially guided by the methoxymethyl group, to introduce new functional groups adjacent to the existing substituents.

Reductive Cyclization Reactions: Investigating the reduction of the nitro group to an amine, followed by intramolecular reactions with the other substituents or their derivatives to form heterocyclic structures. rsc.orgacs.org

High-Throughput Synthesis and Screening Methodologies for Derivatization

To fully explore the chemical space around this compound, high-throughput synthesis and screening methodologies will be indispensable. These approaches allow for the rapid generation of a large library of derivatives and their subsequent evaluation for various properties.

Future research in this domain should focus on:

Automated Synthesis Platforms: Developing automated systems for the parallel synthesis of derivatives, for instance, by varying the coupling partners in catalytic reactions.

Miniaturized Screening Assays: Designing and implementing miniaturized assays to rapidly screen the synthesized library for biological activity, material properties, or other desired characteristics. nih.gov

Data-Driven Discovery: Utilizing machine learning and computational modeling to predict the properties of new derivatives and guide the design of subsequent synthetic efforts.

Potential Contributions to Emerging Areas of Chemical Synthesis and Materials Science

The unique substitution pattern of this compound makes it a promising building block for the synthesis of novel materials and complex organic molecules. Its derivatives could find applications in various emerging fields.

Potential areas for future contributions include:

Organic Electronics: The electron-deficient nature of the nitroaromatic core could be exploited in the design of new organic semiconductors or materials for optoelectronic devices. researchgate.net

Bioactive Molecules: The compound can serve as a scaffold for the synthesis of new pharmaceutical or agrochemical agents. The different functional groups offer multiple points for diversification.

Functional Polymers: Incorporation of this moiety into polymer chains could lead to materials with tailored properties, such as thermal stability, refractive index, or specific binding capabilities.

Q & A

Q. What spectroscopic techniques are critical for confirming the structure of 4-bromo-1-(methoxymethyl)-2-nitrobenzene?

To confirm the structure, use:

- NMR Spectroscopy : Analyze H and C NMR to identify substituent environments. The methoxymethyl group (CHOCH-) shows distinct proton signals at δ ~3.3–3.5 ppm (CH) and δ ~3.7 ppm (OCH), while the nitro group deshields adjacent aromatic protons .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS. The bromine isotope pattern (1:1 ratio for Br and Br) aids identification .

- Infrared (IR) Spectroscopy : Detect nitro group stretching vibrations (~1520 cm for asymmetric NO) and methoxy C-O stretches (~1100 cm) .

Q. What synthetic routes are effective for preparing this compound?

Common methods include:

- Direct Bromination : Nitrobenzene derivatives undergo electrophilic bromination. Use Lewis acids (e.g., FeBr) to direct bromine to the para position relative to the nitro group. The methoxymethyl substituent’s steric effects may require optimization of reaction temperature (e.g., 0–25°C) .

- Functional Group Interconversion : Start with 1-(methoxymethyl)-2-nitrobenzene and brominate using N-bromosuccinimide (NBS) under radical or electrophilic conditions .

Table 1 : Key Reaction Parameters for Bromination

| Method | Reagents | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Electrophilic Bromination | Br, FeBr | 25°C | 65–75 | |

| Radical Bromination | NBS, AIBN | 80°C | 50–60 |

Advanced Research Questions

Q. How can crystallographic analysis resolve molecular packing and intermolecular interactions in this compound?

- Single-Crystal XRD : Use SHELXL (SHELX suite) for refinement. The methoxymethyl group’s conformation influences packing via weak C–H···O interactions with nitro groups. Compare torsion angles (e.g., O–CH–C–Ar) to identify steric constraints .